molecular formula C10H17NO B12601489 (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 647860-00-2

(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12601489
CAS No.: 647860-00-2
M. Wt: 167.25 g/mol
InChI Key: IQALNEOQRSNBED-VIFPVBQESA-N
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Description

(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative. Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent like an acid chloride or anhydride. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce 4,5-dihydro-oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazole: Lacks the prop-1-en-2-yl group.

    (4S)-4-(2-Methylpropyl)-2-methyl-4,5-dihydro-1,3-oxazole: Contains a methyl group instead of the prop-1-en-2-yl group.

Uniqueness

(4S)-4-(2-Methylpropyl)-2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a versatile compound for various applications.

Properties

CAS No.

647860-00-2

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-7(2)5-9-6-12-10(11-9)8(3)4/h7,9H,3,5-6H2,1-2,4H3/t9-/m0/s1

InChI Key

IQALNEOQRSNBED-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C(=C)C

Canonical SMILES

CC(C)CC1COC(=N1)C(=C)C

Origin of Product

United States

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